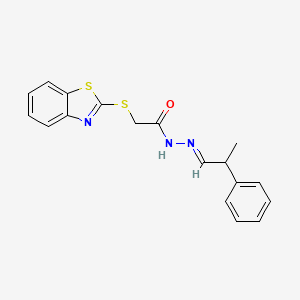![molecular formula C14H11ClN4O2S B5871694 N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as CTFA, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cancer cell growth, microbial proliferation, and neurodegeneration. N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of certain protein kinases involved in cancer cell signaling pathways. Additionally, N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to disrupt the cell membranes of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In cancer research, N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In infectious disease research, N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to disrupt the cell membranes of certain pathogens, leading to their death. In neuroscience, N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have neuroprotective effects, including the inhibition of amyloid-beta aggregation and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its broad range of potential applications, from cancer research to infectious disease research to neuroscience. Additionally, N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to be relatively safe and non-toxic in animal studies, making it a potentially attractive candidate for further development as a therapeutic agent. However, one limitation of using N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility to researchers.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is the development of N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide-based therapies for cancer, infectious diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide and to identify potential targets for its use in therapeutic applications. Finally, the development of more efficient and scalable synthesis methods for N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide may help to increase its availability and accessibility to researchers.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 2-chloroaniline with 5-(2-furyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is purified by column chromatography to obtain N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, infectious disease research, and neuroscience. In cancer research, N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In infectious disease research, N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi. In neuroscience, N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-9-4-1-2-5-10(9)16-12(20)8-22-14-17-13(18-19-14)11-6-3-7-21-11/h1-7H,8H2,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELFSTDSRPLGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5871622.png)
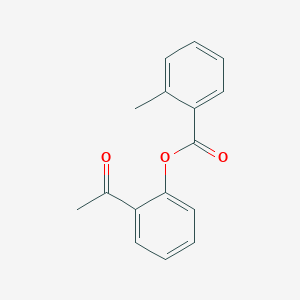
![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B5871645.png)
![ethyl 3-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5871647.png)
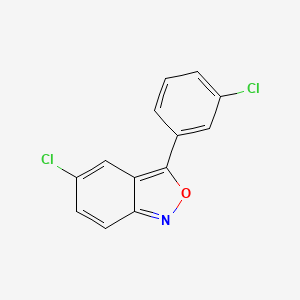
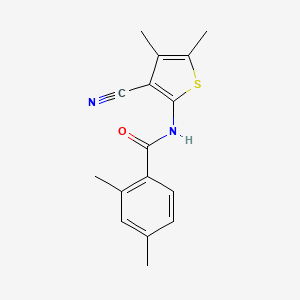
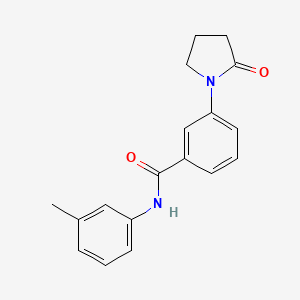
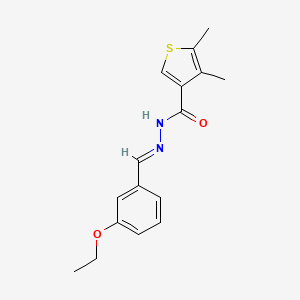
![2-methoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871686.png)
![N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)
